molecular formula C7H2O3S B14082835 4H-Cyclopenta[b]thiophene-4,5,6-trione CAS No. 135453-49-5

4H-Cyclopenta[b]thiophene-4,5,6-trione

Cat. No.: B14082835
CAS No.: 135453-49-5
M. Wt: 166.16 g/mol
InChI Key: SCYJWBOISFCFSH-UHFFFAOYSA-N
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Description

4H-Cyclopenta[b]thiophene-4,5,6-trione (CAS 135453-49-5) is a high-value chemical building block with the molecular formula C7H2O3S and a molecular weight of 166.15 g/mol . This compound is part of the cyclopenta[b]thiophene family, a class of fused heterocyclic structures that are of significant interest in advanced materials research. While specific studies on this trione derivative are not detailed in the public domain, related 5,6-dihydro-4H-cyclopenta[b]thiophene-based compounds have been identified as key intermediates for developing novel liquid crystal materials with high birefringence and large dielectric anisotropy, which are critical for next-generation display technologies . The rigid, planar structure of the cyclopenta[b]thiophene core is known to favor strong π-π intermolecular interactions, a property that is leveraged in the design of organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic photovoltaics . Researchers utilize this trione as a versatile precursor for the synthesis of more complex, functionalized molecules for use in material science and medicinal chemistry applications. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Proper handling procedures should be followed, and it is recommended to store the product in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135453-49-5

Molecular Formula

C7H2O3S

Molecular Weight

166.16 g/mol

IUPAC Name

cyclopenta[b]thiophene-4,5,6-trione

InChI

InChI=1S/C7H2O3S/c8-4-3-1-2-11-7(3)6(10)5(4)9/h1-2H

InChI Key

SCYJWBOISFCFSH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)C(=O)C2=O

Origin of Product

United States

Synthesis and Spectroscopic Analysis

As of this writing, there is no published experimental data on the synthesis or spectroscopic properties of 4H-Cyclopenta[b]thiophene-4,5,6-trione.

Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Data
¹H NMR Data not available in the scientific literature.
¹³C NMR Data not available in the scientific literature.
Infrared (IR) Data not available in the scientific literature.
Mass Spectrometry Data not available in the scientific literature.

Physical and Chemical Properties

There is no experimentally determined data available for the physical and chemical properties of 4H-Cyclopenta[b]thiophene-4,5,6-trione.

Predicted Physical Properties

PropertyPredicted Value
Melting Point Data not available in the scientific literature.
Boiling Point Data not available in the scientific literature.
Solubility Data not available in the scientific literature.

Chemical Reactivity and Potential Applications

In the absence of experimental studies, the chemical reactivity of 4H-Cyclopenta[b]thiophene-4,5,6-trione can be postulated based on the presence of the vicinal tricarbonyl system and the fused thiophene (B33073) ring.

The three adjacent carbonyl groups are expected to render the central carbonyl carbon highly electrophilic. This could lead to:

Hydration: Vicinal tricarbonyl compounds are known to readily form stable hydrates, particularly at the central carbonyl position.

Nucleophilic Addition: The compound would be expected to react with a variety of nucleophiles, such as alcohols, amines, and thiols. The regioselectivity of such additions would be a key area of investigation.

Cycloaddition Reactions: The electron-deficient nature of the tricarbonyl system could make it a suitable partner in cycloaddition reactions.

The thiophene ring, while part of a fused system, may still undergo electrophilic substitution reactions, although the strongly electron-withdrawing nature of the trione (B1666649) will likely deactivate the ring towards such reactions.

Given the current lack of research, any discussion of the applications of this compound is purely speculative. However, based on the properties of related fused thiophene compounds, potential areas of interest could include organic electronics and medicinal chemistry.

Conclusion

Strategic Approaches to the Construction of the Fused Ring System

The creation of the 4H-Cyclopenta[b]thiophene core is the foundational step in the synthesis of the target trione. A thoughtful retrosynthetic analysis allows for the identification of key disconnections and the design of efficient multi-step pathways.

A logical retrosynthetic analysis of this compound suggests that the tricarbonyl functionality is the final key transformation. The immediate precursor would likely be a molecule with a pre-formed 4H-Cyclopenta[b]thiophene ring system, such as 4H-Cyclopenta[b]thiophen-4-one or 4H-Cyclopenta[b]thiophene-4,6(5H)-dione.

The primary disconnection, therefore, breaks down the synthesis into two main stages:

Construction of the fused bicyclic 4H-Cyclopenta[b]thiophene core.

Installation of the trione functionality onto the cyclopentane (B165970) ring.

For the construction of the fused ring system, several disconnections can be envisioned. A common approach involves the formation of the cyclopentanone ring onto a pre-existing thiophene. This can be achieved through intramolecular cyclization reactions. Key starting materials for such an approach would be appropriately substituted thiophene derivatives, for example, a 2-thienylpropanoic acid derivative.

Several multi-step pathways can be proposed based on the retrosynthetic analysis. One plausible route begins with the synthesis of 3-(thien-2-yl)propanoic acid. This can be achieved through various standard organic reactions. The subsequent step would involve an intramolecular Friedel-Crafts acylation to form the fused cyclopentanone ring, yielding 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one. Dehydrogenation of this intermediate would then lead to the aromatic 4H-Cyclopenta[b]thiophen-4-one.

An alternative pathway could involve a Paal-Knorr type synthesis, where a suitably substituted 1,4-dicarbonyl compound is treated with a sulfur source to construct the thiophene ring. However, the former approach starting from a thiophene derivative is generally more common for this type of fused system.

Innovative Reaction Conditions and Catalysis in Trione Formation

The introduction of the 1,2,3-tricarbonyl functionality onto the cyclopentane ring is the most challenging step in the synthesis of this compound. This transformation requires powerful and selective oxidation methods. Drawing inspiration from the synthesis of ninhydrin (B49086) (1,2,3-indantrione), a well-known vicinal tricarbonyl compound, several innovative approaches can be considered.

One of the most promising methods for the oxidation of an α-methylene group adjacent to a carbonyl is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant. wikipedia.orgadichemistry.com Starting from 4H-Cyclopenta[b]thiophen-4-one, a Riley oxidation could potentially introduce the two additional carbonyl groups at the 5- and 6-positions. The reaction is typically carried out in a suitable solvent such as dioxane or acetic acid, often with heating.

Another approach could involve the oxidation of the corresponding dione (B5365651), 4H-Cyclopenta[b]thiophene-4,6(5H)-dione. The synthesis of this dione would be a key intermediate step. The oxidation of the remaining methylene (B1212753) group between the two carbonyls to a third carbonyl could be achieved using various oxidizing agents.

The use of modern catalytic systems for such oxidations is an area of active research. Transition metal catalysts, for instance, could offer milder reaction conditions and higher selectivity.

Oxidation Method Starting Material Reagents and Conditions Potential Advantages
Riley Oxidation4H-Cyclopenta[b]thiophen-4-oneSelenium dioxide (SeO₂), dioxane or acetic acid, heatEstablished method for α-methylene oxidation to diketones
Oxidation of Dione4H-Cyclopenta[b]thiophene-4,6(5H)-dioneTo be determined (e.g., NBS/H₂O, ozone)Stepwise introduction of carbonyls may offer better control
Catalytic Oxidation4H-Cyclopenta[b]thiophen-4-oneTransition metal catalyst (e.g., Ru, Fe), oxidant (e.g., H₂O₂, t-BuOOH)Milder conditions, potentially higher efficiency and selectivity

Stereochemical Considerations in Complex Polycyclic Synthesis

The core structure of 4H-Cyclopenta[b]thiophene is planar due to the aromaticity of the thiophene ring and the sp² hybridization of the atoms in the cyclopentadienone portion of the trione. Therefore, for the final target molecule, there are no stereocenters, and stereochemical considerations in the final product are minimal.

However, during the synthesis of the saturated precursor, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, stereochemistry could become a factor if substituents are present on the cyclopentane ring. In the absence of substituents, this is not a concern. The subsequent dehydrogenation step to form the aromatic cyclopentadienone ring would eliminate any stereocenters that might have been present. The planarity of the fused ring system is a key feature that would influence its chemical and physical properties.

Efficiency Metrics and Green Chemistry Principles in Synthesis

While a specific, optimized synthesis for this compound has not been reported, any proposed synthetic route should be evaluated based on efficiency metrics and green chemistry principles.

Efficiency Metrics:

Atom Economy: The design of the synthesis should aim to incorporate the maximum number of atoms from the starting materials and reagents into the final product.

Yield: Each step of the synthesis should be optimized to achieve the highest possible yield.

Step Economy: A shorter synthetic route is generally more efficient, reducing time, resources, and waste.

Green Chemistry Principles:

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, exploring solvent-free reactions or the use of greener solvents like water or ethanol (B145695).

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can be recycled.

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: The synthesis should be designed to minimize the formation of byproducts and waste.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution

Currently, there are no specific Density Functional Theory (DFT) studies available in the public domain for this compound. Such studies would be invaluable for understanding the molecule's electronic properties. A typical DFT analysis would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, an analysis of the electron density distribution would reveal the electrophilic and nucleophilic sites within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which would highlight regions of positive and negative electrostatic potential, thereby predicting how the molecule would interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyExpected Value RangeSignificance
HOMO Energy-Indicates the ability to donate electrons.
LUMO Energy-Indicates the ability to accept electrons.
HOMO-LUMO Gap-Relates to chemical reactivity and electronic transitions.
Dipole Moment-Provides insight into the molecule's polarity.

Ab Initio Calculations for Ground State Geometries and Energetics

Detailed ab initio calculations, which are based on first principles of quantum mechanics without experimental data, have not been published for this compound. These calculations would be instrumental in determining the most stable three-dimensional arrangement of the atoms in the molecule, known as its ground state geometry. Key parameters such as bond lengths, bond angles, and dihedral angles would be precisely calculated.

Energetic properties, including the total energy of the molecule and its heat of formation, would also be determined through ab initio methods. This information is fundamental to understanding the molecule's stability and potential reaction thermodynamics.

Table 2: Predicted Ground State Geometrical Parameters from Future Ab Initio Calculations

ParameterPredicted Value
C-C Bond Lengths-
C=O Bond Lengths-
C-S Bond Length-
Bond Angles-
Dihedral Angles-

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available literature on molecular dynamics (MD) simulations of this compound. MD simulations would provide a dynamic picture of the molecule's behavior over time. This would be particularly useful for conformational analysis, revealing how different parts of the molecule move relative to each other and identifying the most stable conformations.

Furthermore, MD simulations could be employed to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, researchers could investigate how they interact with each other in a condensed phase. This would provide insights into properties like crystal packing and bulk behavior.

Theoretical Prediction of Spectroscopic Signatures

Theoretical predictions of the spectroscopic signatures of this compound are not present in the current scientific literature. Computational methods can be used to predict various types of spectra, which can then be compared with experimental data to confirm the molecule's structure.

For instance, time-dependent DFT (TD-DFT) could be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule. Similarly, calculations of vibrational frequencies would allow for the theoretical prediction of the infrared (IR) and Raman spectra, which are characteristic of the molecule's vibrational modes. Nuclear magnetic resonance (NMR) chemical shifts could also be calculated to aid in structure elucidation.

Table 3: Spectroscopic Data Awaiting Theoretical Prediction

Spectroscopic TechniqueKey Parameters to be Predicted
UV-Visλmax (Wavelength of maximum absorption)
IRVibrational Frequencies (cm⁻¹)
¹³C NMRChemical Shifts (ppm)
¹H NMRChemical Shifts (ppm)

Computational Analysis of Aromaticity and Antiaromaticity in Fused Systems

A computational analysis of the aromaticity or antiaromaticity of the fused ring system in this compound has not been reported. Such a study would be crucial for understanding the stability and reactivity of the molecule. Aromaticity is a key concept in organic chemistry, and its computational assessment often involves methods like the nucleus-independent chemical shift (NICS) and the anisotropy of the induced current density (AICD).

These calculations would determine whether the thiophene and cyclopenta rings exhibit aromatic, non-aromatic, or anti-aromatic character. This would have significant implications for the molecule's chemical behavior, as aromatic systems tend to be more stable and undergo substitution reactions, while anti-aromatic systems are generally unstable and reactive.

Reactivity Towards Nucleophiles: Addition and Condensation Reactions

There is a lack of specific studies detailing the reactivity of this compound with various nucleophiles. Investigations into addition and condensation reactions, which are fundamental to understanding the behavior of carbonyl compounds, have not been reported for this specific trione. Such studies would be crucial for elucidating the electrophilic nature of the carbonyl carbons and the potential for developing novel synthetic methodologies.

Reactivity Towards Electrophiles and Oxidation/Reduction Pathways

Detailed research on the reactivity of this compound towards electrophiles is not present in the current body of scientific literature. Furthermore, specific oxidation and reduction pathways involving this compound have not been elucidated. Understanding these pathways would provide insight into the electronic properties of the thiophene ring and the adjacent trione functionality, as well as their stability and potential for functional group interconversion.

Pericyclic Reactions and Rearrangements

There are no documented studies on pericyclic reactions, such as cycloadditions or electrocyclic reactions, involving this compound. Similarly, investigations into potential molecular rearrangements of this compound are absent from the literature. Research in this area could uncover novel synthetic routes to complex heterocyclic systems.

Kinetic and Thermodynamic Control of Reaction Pathways

A critical aspect of understanding chemical reactivity is the examination of kinetic versus thermodynamic control in reaction pathways. For this compound, no studies have been published that analyze the factors governing the formation of kinetic or thermodynamic products in its potential reactions. Such investigations are vital for predicting and controlling reaction outcomes.

Exploration of Novel Reaction Manifolds and Catalyst Design

The exploration of novel reaction manifolds and the design of specific catalysts for transformations involving this compound remain unexplored areas of research. The development of catalytic systems tailored to this substrate could unlock new chemical space and provide efficient access to novel thiophene-based derivatives.

Selective Modification of Ketone Carbonyls (e.g., Ketalization, Imine Formation)

The three carbonyl groups of the trione system exhibit different levels of reactivity. Vicinal tricarbonyl compounds are known to have a highly electrophilic central carbonyl group. beilstein-journals.org This heightened reactivity is due to the cumulative electron-withdrawing effects of the two adjacent carbonyls. Consequently, nucleophilic addition reactions are expected to occur preferentially at the C5-carbonyl position.

Ketalization and Related Reactions: The central C5-carbonyl can readily react with nucleophiles like water, alcohols, or thiols. In the presence of an acid catalyst, alcohols or diols would selectively form hemiketals or ketals at this position. This selectivity provides a method for protecting the most reactive carbonyl group while allowing for further chemistry at the C4 and C6 positions. For instance, reaction with thiols can lead to the formation of hemithioketals at the central carbonyl.

Imine Formation: The reaction of the trione with primary amines is expected to yield imines, also known as Schiff bases. youtube.comopenstax.org This acid-catalyzed condensation reaction would likely occur at the C5-carbonyl, involving nucleophilic attack by the amine followed by the elimination of a water molecule. openstax.orgresearchgate.netmasterorganicchemistry.com This transformation is a robust method for introducing nitrogen-containing substituents and further modifying the electronic properties of the core structure.

Reaction TypeReagentProbable SiteProduct TypeTypical Conditions
Ketalization Ethylene glycolC5-carbonylCyclic KetalAcid catalyst (e.g., p-TsOH), Dean-Stark trap
Imine Formation Primary Amine (R-NH₂)C5-carbonylImine (Schiff Base)Mild acid catalyst (pH ~4.5), removal of water
Hemithioketal Formation Thiol (R-SH)C5-carbonylHemithioketalAmbient temperature, no catalyst required

Functionalization of the Thiophene Ring (e.g., Halogenation, Lithiation)

The strongly electron-withdrawing nature of the trione system deactivates the fused thiophene ring towards classical electrophilic aromatic substitution. However, specific strategies can be employed to achieve functionalization at the C2 and C3 positions.

Halogenation: Direct halogenation of electron-deficient aromatic systems often requires forcing conditions or specialized reagents. acs.orgresearchgate.net For this compound, methods employing potent halogenating agents in the presence of a strong acid or base catalysis may be effective. rsc.org For instance, t-BuONa-mediated halogenation using sources like CBr₄ or CCl₄ is a known method for electron-deficient heteroarenes. rsc.org

Lithiation: Direct ortho-metalation is a powerful tool for functionalizing thiophenes. wikipedia.orgstackexchange.com Despite the deactivating effect of the trione, the acidity of the protons at the C2 and C3 positions is increased, making them susceptible to deprotonation by a strong base. Treatment with an organolithium reagent such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures would likely generate a thienyllithium intermediate. chemicalforums.com This nucleophilic species can then be trapped with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install functional groups at the thiophene ring.

Reaction TypeReagent(s)Probable Site(s)Intermediate/ProductPurpose
Halogenation N-Bromosuccinimide (NBS)C2, C3Bromo-derivativePrecursor for cross-coupling
Iodination I₂, HIO₃/H₂SO₄C2, C3Iodo-derivativePrecursor for cross-coupling
Lithiation n-BuLi or LDA, then E⁺C2, C3Functionalized thiopheneIntroduction of various functional groups (E)

Synthesis of Extended Conjugated Systems via Annulation Reactions

Annulation reactions provide a pathway to build larger, fused polycyclic aromatic systems from the trione core, significantly extending π-conjugation. The carbonyl groups serve as reactive handles for condensation and cyclization sequences.

A well-established reaction for vicinal dicarbonyls and tricarbonyls is the condensation with 1,2-diamines to form heterocyclic rings. organic-chemistry.org For example, reacting this compound with o-phenylenediamine (B120857) would lead to the formation of a quinoxaline-fused system. This type of reaction effectively transforms the trione into a larger, planar aromatic structure with altered electronic properties.

Furthermore, aldol-type condensations or Robinson annulation strategies could potentially be employed. ias.ac.in If a precursor with an appropriately positioned active methylene group is used, base-catalyzed intramolecular or intermolecular reactions could lead to the formation of additional six-membered rings, creating complex hydroindane-like structures with extended conjugation. nih.govnih.gov

Design and Synthesis of Precursors for Polymerization or Material Assembly

The this compound scaffold is an attractive building block for conjugated polymers and organic materials. acs.org To prepare it for polymerization, it must first be functionalized with reactive groups suitable for cross-coupling reactions.

By applying the halogenation or lithiation strategies described in section 5.2, one can introduce functionalities such as bromine, iodine, or boronic esters onto the thiophene ring. For instance, a dibromo-functionalized derivative could be synthesized and subsequently used as a monomer in polymerization reactions like Suzuki or Stille coupling. researchgate.net These methods are cornerstones in the synthesis of conjugated polymers, allowing for the creation of alternating donor-acceptor copolymers. researchgate.net The resulting polymers, incorporating the electron-accepting trione unit, would be of significant interest for applications in organic electronics.

Electropolymerization is another viable strategy, particularly if the monomer's oxidation potential is accessible. acs.orggoogle.com Thiophene-based monomers can be polymerized by applying an electrical potential, forming a conductive polymer film directly on an electrode surface. nih.gov

Monomer Precursor ExampleFunctional GroupsPolymerization MethodResulting Polymer Type
2,3-Dibromo-4H-cyclopenta[b]thiophene-4,5,6-trioneTwo Bromine atomsSuzuki, Stille, or Yamamoto CouplingConjugated Polymer
2-Bromo-4H-cyclopenta[b]thiophene-4,5,6-trioneOne Bromine atomKumada Coupling, ElectropolymerizationPolythiophene derivative
This compound(unfunctionalized)Oxidative Chemical or ElectropolymerizationPolythiophene derivative

Methods for Covalent and Non-Covalent Functionalization

Beyond the primary derivatization pathways, a broader range of functionalization methods can be envisioned for tailoring the properties of the trione system for specific applications in materials science and supramolecular chemistry.

Covalent Functionalization: The strategies discussed previously represent the main avenues for covalent modification. These can be combined to create highly complex molecules. For example, a functional handle, such as an alkyne or an azide, could be introduced via lithiation of the thiophene ring. This would enable subsequent modification using highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Furthermore, monomers derived from this system could be used to construct highly ordered, porous Covalent Organic Frameworks (COFs), where the trione unit would impart specific electronic and structural properties to the material. mit.edursc.orgpnas.org

Non-Covalent Functionalization: The planar and electron-deficient nature of the this compound core makes it an ideal candidate for forming non-covalent complexes through π-π stacking interactions. nih.gov It can interact with electron-rich aromatic systems, leading to the formation of charge-transfer complexes or self-assembled structures. When incorporated into a polymer backbone, these interactions can be harnessed to direct the morphology of thin films or to enable the non-covalent functionalization of other materials. For example, a polythiophene derivative based on this core could wrap around single-walled carbon nanotubes, aiding their dispersion in solvents and modifying their electronic properties. mdpi.commdpi.comcardiff.ac.uk

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assigning the complex proton and carbon skeletons of organic molecules. These experiments allow for the unambiguous determination of connectivity and spatial relationships between atoms. A detailed analysis for 4H-Cyclopenta[b]thiophene-4,5,6-trione would involve the assignment of all proton and carbon signals and the confirmation of the fused ring system. Without access to experimental NMR spectra, a conclusive structural assignment based on this technique cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. Furthermore, the analysis of fragmentation patterns can offer valuable insights into the molecule's structure and stability. An HRMS study of this compound would confirm its molecular formula and shed light on the stability of the thiophene (B33073) and cyclopentanetrione rings under ionization conditions. Such data is not currently available in published literature.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Carbonyls

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of functional groups within a molecule. For this compound, these techniques would be particularly informative for characterizing the three carbonyl groups. The positions and intensities of the C=O stretching frequencies would provide information about the electronic environment and potential coupling between the carbonyls. A detailed vibrational analysis is contingent on the availability of experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of π-conjugation. An analysis of the UV-Vis spectrum of this compound would reveal its absorption maxima, providing insights into the conjugated system formed by the thiophene ring and the adjacent carbonyl groups. This experimental data is necessary to understand the compound's electronic properties.

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound. A crystallographic study would offer an unambiguous confirmation of its molecular geometry and packing in the crystal lattice. To date, no crystal structure for this compound has been deposited in public crystallographic databases.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)

Advanced chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for assessing the purity of a compound and for monitoring the progress of chemical reactions. These methods would be essential in the synthesis and purification of this compound. While these techniques are standard in chemical synthesis, specific chromatograms and mass spectral data for this particular compound are not publicly documented.

Applications in Advanced Organic Synthesis As a Building Block

Role in Cascade Reactions and Tandem Processes

There is no documented evidence in the scientific literature of 4H-Cyclopenta[b]thiophene-4,5,6-trione being employed as a substrate or initiator in cascade or tandem reactions. The high reactivity anticipated from its vicinal tricarbonyl motif suggests it could theoretically participate in a variety of sequential transformations. Vicinal tricarbonyl compounds, in general, are known to be highly electrophilic and can engage in a series of nucleophilic additions and subsequent reactions. nih.gov However, no studies have been published that specifically investigate such reactivity for this particular thiophene-fused trione (B1666649).

Utilization in Heterocycle Synthesis and Natural Product Analogues

The synthesis of novel heterocyclic frameworks is a cornerstone of medicinal chemistry and drug discovery. nih.govresearchgate.net While thiophene-fused heterocycles are a well-established class of compounds with diverse biological activities, there are no specific reports on the use of this compound as a starting material for the construction of more complex heterocyclic systems or in the synthesis of natural product analogues. The potential for this trione to react with various dinucleophiles to form new fused rings remains an unexplored area of research.

Precursor for Carbon-Rich Materials and Conjugated Frameworks

Thiophene-containing polymers and conjugated frameworks are of great interest for applications in organic electronics, such as solar cells and transistors. researchgate.netrsc.org The rigid, fused structure of a cyclopenta[b]thiophene core can be a desirable feature in the design of such materials. However, there is no available research that describes the use of this compound as a monomer or precursor for the synthesis of carbon-rich materials or conjugated frameworks. The development of polymerization reactions involving this trione has not been reported.

Potential Implications in Materials Science and Photochemistry

Conceptual Design of Organic Electronic Materials Featuring Trione (B1666649) Moieties

The design of novel organic electronic materials hinges on the ability to fine-tune their electronic and photophysical properties through precise chemical modifications. The incorporation of electron-withdrawing substituents onto π-conjugated systems is a well-established strategy to modulate these properties. cmu.edu In this context, the trione moiety in 4H-Cyclopenta[b]thiophene-4,5,6-trione is of significant interest.

The three carbonyl groups are expected to act as strong electron-withdrawing groups, significantly lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This reduction in frontier orbital energies can enhance the oxidative stability of the resulting materials. cmu.edu The fused ring structure promotes planarity, which is a desirable feature for facilitating intermolecular π-π stacking and efficient charge transport. mdpi.com

Computational studies on related thiophene-based molecules have demonstrated that the introduction of electron-withdrawing groups can lead to a narrowing of the band gap. nih.govresearchgate.net This tunability is crucial for tailoring the absorption and emission properties of materials for specific applications in organic electronics. google.com Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the structural and electronic properties of such novel compounds before their synthesis. acs.orgresearchgate.net These computational methods can provide insights into HOMO-LUMO gaps, excitation energies, and oscillator strengths, guiding the rational design of materials with desired characteristics. acs.org

A donor-π-acceptor (D-π-A) architecture is a common design motif for organic electronic materials. beilstein-journals.org While this compound itself is a strong acceptor, it could be conceptually integrated into larger molecular systems. For instance, it could serve as a potent acceptor core to which electron-donating moieties are attached, creating molecules with significant intramolecular charge transfer character. This is a key feature for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.combeilstein-journals.org

Hypothetical Applications in Organic Semiconductors and Conductors

Thiophene-based π-conjugated molecules and polymers are at the forefront of research in organic semiconductors due to their excellent charge transport properties and environmental stability. rsc.org The introduction of the trione functionality into a fused thiophene (B33073) system could pave the way for a new class of n-type (electron-transporting) or ambipolar organic semiconductors. The majority of pristine thiophene-based materials exhibit p-type (hole-transporting) behavior. The strong electron-withdrawing nature of the three carbonyl groups would facilitate the injection and transport of electrons, a critical requirement for the development of complementary logic circuits and efficient OPVs. core.ac.uk

The planar structure of this compound is expected to promote ordered molecular packing in the solid state, which is essential for efficient charge carrier mobility. Ring fusion, in general, enhances intermolecular interactions and can lead to significantly improved molecular packing. chalmers.se This, in turn, could translate to higher charge carrier mobilities in organic field-effect transistors (OFETs).

Furthermore, the conductivity of polythiophene films can be influenced by the electronic characteristics of the monomer units. acs.orgnih.gov By incorporating a monomer unit with the potent electron-accepting properties of this compound into a polymer backbone, it may be possible to create conductive polymers with unique properties. Doping of such polymers could potentially lead to materials with high electrical conductivity.

Below is a hypothetical comparison of the projected electronic properties of this compound with a related, less electron-deficient dione (B5365651) analogue.

CompoundNumber of Carbonyl GroupsExpected Electron AffinityProjected Dominant Charge TransportPotential Application
4H-Cyclopenta[b]thiophene-4,6(5H)-dione2ModerateAmbipolar/p-typeOFETs, OPVs
This compound3Highn-type/Ambipolarn-channel OFETs, Non-fullerene acceptors in OPVs

Theoretical Exploration of Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of this compound are anticipated to be dominated by its strong intramolecular charge transfer characteristics. The electron-rich thiophene moiety acts as an internal donor, while the trione system serves as a powerful acceptor. Upon photoexcitation, a significant redistribution of electron density from the thiophene ring to the carbonyl groups is expected.

This intramolecular charge transfer (ICT) is likely to result in absorption bands in the visible or even near-infrared region of the electromagnetic spectrum. The extent of this charge transfer and the energy of the corresponding absorption can be theoretically modeled using computational methods. nih.govresearchgate.net Such calculations can predict the UV-Vis absorption spectra and help in understanding the nature of the electronic transitions.

The potential for significant Stokes shifts (the difference between the absorption and emission maxima) is another intriguing aspect. Large Stokes shifts are beneficial in applications such as fluorescent probes and OLEDs, as they can minimize self-absorption and improve device efficiency. beilstein-journals.org

Furthermore, the excited-state dynamics of this molecule could be of interest. The presence of multiple carbonyl groups might introduce pathways for intersystem crossing, potentially leading to phosphorescence or facilitating its use as a photosensitizer. In a photosensitizer, the molecule absorbs light and then transfers the energy to another molecule, initiating a photochemical reaction. The efficiency of such energy transfer processes is crucial for applications in photodynamic therapy and photocatalysis.

A theoretical comparison of the expected photophysical properties is presented below.

PropertyExpected Characteristic for this compoundPotential Implication
Absorption Maximum (λmax)Red-shifted due to strong ICTAbsorption of visible light for photovoltaic applications
Molar Extinction Coefficient (ε)High, characteristic of π-π* transitionsEfficient light harvesting
Fluorescence Quantum Yield (ΦF)Potentially moderate to low due to competing non-radiative pathwaysMay act as a photosensitizer
Stokes ShiftPotentially largeReduced self-absorption in emissive devices

Integration into Polymer Backbones for Functional Materials (conceptual)

The conceptual integration of the this compound unit into polymer backbones opens up a vast design space for new functional materials. By copolymerizing this acceptor unit with various electron-donating monomers, a wide range of donor-acceptor polymers could be synthesized. rsc.org The properties of these copolymers would be highly tunable by varying the nature of the donor comonomer.

For instance, copolymerization with electron-rich thiophene or fluorene (B118485) derivatives could lead to low band gap polymers suitable for organic solar cells. The strong accepting nature of the trione unit would help to ensure efficient charge separation at the donor-acceptor interface within the photovoltaic device. researchgate.net

Moreover, the introduction of such a polar, electron-deficient unit could influence the morphology and processability of the resulting polymers. The intermolecular interactions could be tailored to promote self-assembly into well-ordered domains, which is beneficial for charge transport. chalmers.se

The synthesis of such polymers could be envisioned through various cross-coupling reactions, which are standard techniques in the field of conjugated polymer synthesis. cmu.edu The resulting materials could find applications not only in organic electronics but also in areas such as chemical sensors, where changes in the electronic properties upon exposure to an analyte could be used for detection. The high electron affinity of the trione unit might make such polymers sensitive to electron-rich analytes.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Supramolecular Assembly and Self-Healing Materials (Conceptual)

The assembly of molecules into highly ordered, functional superstructures through non-covalent interactions is a cornerstone of supramolecular chemistry. The thiophene (B33073) core of 4H-Cyclopenta[b]thiophene-4,5,6-trione, with its potential for π-π stacking and other non-covalent interactions, could be a key building block for novel supramolecular architectures. nih.gov Future investigations could explore the self-assembly of this compound and its derivatives into nano- and microstructures with tunable optoelectronic properties. nih.gov

Conceptually, the integration of this compound into polymer matrices could lead to the development of innovative self-healing materials. cmu.edu These materials possess the intrinsic ability to repair damage, thereby extending their lifespan and enhancing their durability. cmu.edu The incorporation of thiophene-based moieties can impart desirable electronic and mechanical properties to these materials. researchgate.net Research in this area could focus on designing polymer hybrids where the thiophene unit contributes to the material's structural integrity and healing capabilities upon external stimuli. cmu.edu

Potential Research AreaConceptual Application of this compound
Supramolecular ChemistryFormation of nanostructured, fluorescent, and conductive microfibers. nih.gov
Materials ScienceDevelopment of self-healing polymers with integrated functionalities. cmu.edu
Organic ElectronicsCreation of novel organic semiconductors with tailored electronic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow processes, which offer numerous advantages over traditional batch methods, including improved safety, efficiency, and scalability. springerprofessional.de The synthesis of heterocyclic compounds, a class to which this compound belongs, has been shown to benefit significantly from flow chemistry techniques. springerprofessional.deuc.pt Future research could focus on developing a continuous flow synthesis for this compound, potentially enabling safer handling of reactive intermediates and facilitating large-scale production.

Theoretical Investigations into Novel Catalytic Cycles Involving the Compound

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict the behavior of molecules. Theoretical studies on this compound could offer profound insights into its reactivity and potential role in novel catalytic cycles. For instance, density functional theory (DFT) calculations can be employed to explore the electronic structure and predict the outcomes of chemical transformations. researchgate.net

Future theoretical work could model the interaction of this compound with various catalysts to design new synthetic pathways. Understanding the thermodynamics and kinetics of potential catalytic reactions is crucial for developing efficient and selective chemical processes. acs.org Such studies could explore its involvement in reactions like C-H activation, cross-coupling reactions, or even photocatalytic cycles, leveraging the unique electronic properties of the thiophene ring. rsc.orgacs.org

Theoretical ApproachPotential Area of Investigation for this compound
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity. researchgate.net
Ab Initio MethodsInvestigation of unimolecular pyrolysis and degradation pathways. acs.org
Molecular Dynamics (MD)Simulation of supramolecular self-assembly processes.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of interactions with biological targets or catalysts.

Exploration of Green and Sustainable Chemical Pathways for Production and Transformation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. benthamscience.com Developing sustainable synthetic routes to this compound and its derivatives is a critical area for future research. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. nih.gov

One promising avenue is the utilization of bio-based feedstocks. For example, research has demonstrated the synthesis of thiophene derivatives from biomass-derived platform chemicals like levulinic acid. royalsocietypublishing.org Exploring similar pathways for the synthesis of the cyclopentanone (B42830) moiety of this compound could significantly enhance its sustainability profile. Additionally, employing green reaction conditions, such as the use of water or ethanol (B145695) as a solvent and avoiding hazardous reagents, will be crucial. nih.gov

Q & A

Q. What safety protocols are recommended for handling thiophene-derived compounds?

  • Methodological Answer : While specific toxicity data for this compound is limited, general thiophene safety guidelines apply:
  • Use fume hoods to avoid inhalation of volatile byproducts.
  • Avoid skin contact (wear nitrile gloves) due to potential sensitization risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.